![molecular formula C12H8O2S B186456 Benzo[c][2,1]benzoxathiine 6-oxide CAS No. 77123-91-2](/img/structure/B186456.png)
Benzo[c][2,1]benzoxathiine 6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][2,1]benzoxathiine 6-oxide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a heterocyclic compound that contains a benzothiophene ring fused with a benzene ring. It has a molecular formula of C13H9OS and a molecular weight of 215.28 g/mol. In
Applications De Recherche Scientifique
Benzo[c][2,1]benzoxathiine 6-oxide has various scientific research applications. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of benzo[c][2,1]benzoxathiine 6-oxide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. Additionally, benzo[c][2,1]benzoxathiine 6-oxide has been reported to scavenge free radicals and inhibit lipid peroxidation, which could contribute to its antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Benzo[c][2,1]benzoxathiine 6-oxide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to possess antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further research and development. However, a limitation of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on benzo[c][2,1]benzoxathiine 6-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents for cancer and inflammatory diseases. Another direction is to optimize the synthesis method of benzo[c][2,1]benzoxathiine 6-oxide to improve its yield and purity. Additionally, future research could focus on the development of novel drug delivery systems to enhance the bioavailability and efficacy of benzo[c][2,1]benzoxathiine 6-oxide. Overall, benzo[c][2,1]benzoxathiine 6-oxide has great potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of benzo[c][2,1]benzoxathiine 6-oxide involves the reaction of 2-aminobenzenethiol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. This reaction leads to the formation of benzo[c][2,1]benzoxathiine, which is then oxidized with hydrogen peroxide to produce benzo[c][2,1]benzoxathiine 6-oxide. This synthesis method has been reported in various research articles and has been optimized for high yields and purity.
Propriétés
Numéro CAS |
77123-91-2 |
|---|---|
Nom du produit |
Benzo[c][2,1]benzoxathiine 6-oxide |
Formule moléculaire |
C12H8O2S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
(6S)-benzo[c][2,1]benzoxathiine 6-oxide |
InChI |
InChI=1S/C12H8O2S/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/t15-/m0/s1 |
Clé InChI |
IYBLGEVIWORXGN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3[S@@](=O)O2 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



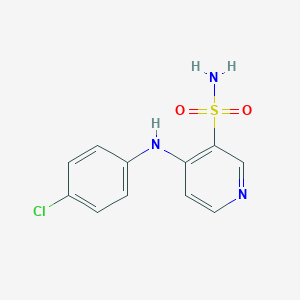
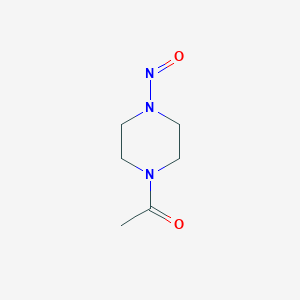

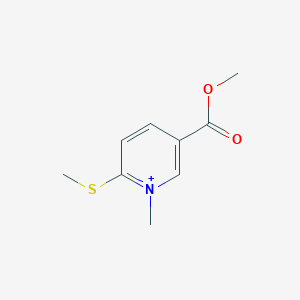


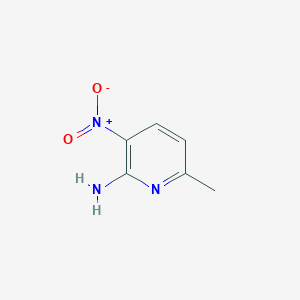
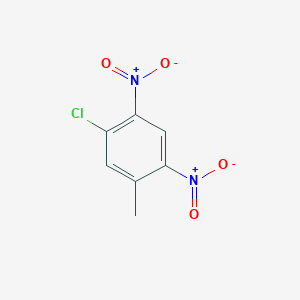
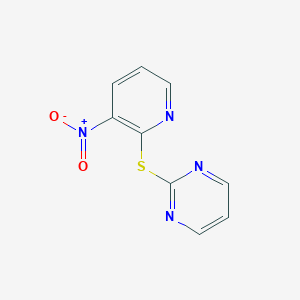
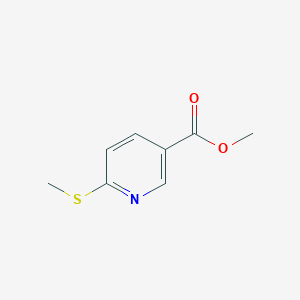
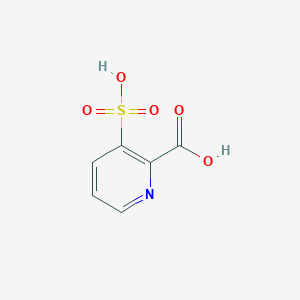
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
